molecular formula C6H5Br2FN2O B15355107 6-(1,1-Dibromoethyl)-5-fluoropyrimidin-4-ol

6-(1,1-Dibromoethyl)-5-fluoropyrimidin-4-ol

Cat. No.: B15355107
M. Wt: 299.92 g/mol
InChI Key: HMZJDCXMDIWYRP-UHFFFAOYSA-N
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Description

6-(1,1-Dibromoethyl)-5-fluoropyrimidin-4-ol is a fluorinated pyrimidinol derivative with a dibromoethyl group at the 6-position

Properties

Molecular Formula

C6H5Br2FN2O

Molecular Weight

299.92 g/mol

IUPAC Name

4-(1,1-dibromoethyl)-5-fluoro-1H-pyrimidin-6-one

InChI

InChI=1S/C6H5Br2FN2O/c1-6(7,8)4-3(9)5(12)11-2-10-4/h2H,1H3,(H,10,11,12)

InChI Key

HMZJDCXMDIWYRP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=O)NC=N1)F)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,1-Dibromoethyl)-5-fluoropyrimidin-4-ol typically involves multiple steps, starting with the appropriate pyrimidinol precursor. The dibromoethyl group can be introduced through halogenation reactions, while the fluorine atom is usually introduced via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the dibromoethyl group to other functional groups.

  • Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents at the pyrimidinol core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium fluoride (NaF) can be used for fluorination.

Major Products Formed:

  • Oxidation products: Various hydroxylated and carboxylated derivatives.

  • Reduction products: Alkylated derivatives.

  • Substitution products: Fluorinated and other substituted pyrimidinols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities.

Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-(1,1-Dibromoethyl)-5-fluoropyrimidin-4-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Molecular Targets and Pathways:

  • Enzymes: Potential targets include kinases and proteases.

  • Receptors: It may bind to specific receptors involved in signal transduction pathways.

Comparison with Similar Compounds

  • 5-Fluorouracil

  • 6-Methylpyrimidinol

  • 2,4-Dichloropyrimidinol

Uniqueness: 6-(1,1-Dibromoethyl)-5-fluoropyrimidin-4-ol stands out due to its unique combination of fluorine and dibromoethyl groups, which can impart distinct chemical and biological properties compared to other pyrimidinol derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in drug development, chemical synthesis, and industrial applications.

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